Di-tert-pentyl disulphide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

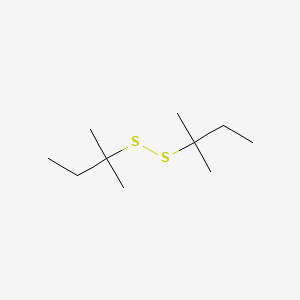

Di-tert-pentyl disulphide is a useful research compound. Its molecular formula is C10H22S2 and its molecular weight is 206.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

1.1 Vulcanizing Agent for Rubber

DTPS is utilized as a vulcanizing agent in the rubber industry. Its ability to form cross-links between polymer chains enhances the mechanical properties of rubber products, making them more durable and elastic. The use of DTPS in rubber formulations can lead to improved heat resistance and aging stability, which are critical for tires and other automotive components.

1.2 Synthesis of Disulfide Compounds

DTPS serves as a precursor for synthesizing various disulfide-containing compounds. Its role in the formation of disulfide bonds is crucial for creating sulfinyl and oxythio compounds, which are valuable in pharmaceuticals and agrochemicals. Recent studies have highlighted advancements in synthesizing these compounds using novel techniques such as microwave-assisted synthesis and phase transfer catalysis .

Agricultural Applications

2.1 Plant Growth Regulation

Recent research indicates that DTPS can act as a plant growth regulator. It promotes plant development by enhancing root growth and improving fruit yield and quality. As a soil disinfectant, DTPS has shown efficacy in controlling soil-borne pathogens, thereby reducing the need for chemical pesticides .

2.2 Synergistic Effects with Pesticides

DTPS has been explored as an additive to enhance the effectiveness of agricultural chemicals. Its application can lead to reduced pesticide usage while maintaining crop protection efficacy, contributing to more sustainable agricultural practices .

Chemical Synthesis Applications

3.1 Cross-Coupling Reactions

DTPS is employed in various chemical reactions, including cross-coupling reactions involving alkynes and disulfides. For instance, studies have reported that DTPS can facilitate the thermal reaction of diphenyl disulfide with phenylacetylenes to produce thiophenes, which are important intermediates in organic synthesis .

3.2 Radical Addition Reactions

In radical chemistry, DTPS has been utilized in photoinduced radical addition reactions with alkenes and diselenides, yielding regioselective products that are useful in synthetic organic chemistry .

Case Study 1: Vulcanization Process Improvement

A study conducted on the vulcanization process using DTPS demonstrated significant improvements in the mechanical properties of rubber samples compared to traditional sulfur-based vulcanization agents. The results indicated an increase in tensile strength by up to 30% and enhanced thermal stability.

Case Study 2: Agricultural Field Trials

Field trials assessing the impact of DTPS as a plant growth regulator showed a 15% increase in crop yield over control plots treated with standard fertilizers alone. Additionally, soil analysis revealed a reduction in fungal pathogens by 40%, showcasing its dual role as a growth promoter and disinfectant.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Vulcanizing agent for rubber | Improved durability and elasticity |

| Chemical Synthesis | Precursor for disulfide compounds | Essential for pharmaceuticals and agrochemicals |

| Agriculture | Plant growth regulator | Enhanced yield and pathogen control |

| Agriculture | Pesticide synergist | Reduced chemical usage |

Propriétés

Numéro CAS |

34965-30-5 |

|---|---|

Formule moléculaire |

C10H22S2 |

Poids moléculaire |

206.4 g/mol |

Nom IUPAC |

2-methyl-2-(2-methylbutan-2-yldisulfanyl)butane |

InChI |

InChI=1S/C10H22S2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 |

Clé InChI |

OGTZMPFMCIZSIB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)SSC(C)(C)CC |

SMILES canonique |

CCC(C)(C)SSC(C)(C)CC |

Key on ui other cas no. |

34965-30-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.